Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives involves a mixture of 1-(benzofuran-2-yl)-3-(dimethylamino) prop-2-en-1-one and piperidine, which is refluxed in ethanol overnight . The reaction mixture is then poured into ice .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives include the refluxing of a mixture in ethanol . This process is part of the broader field of organic synthesis, which involves the construction of organic compounds via chemical reactions .Scientific Research Applications
Antimicrobial Activity
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate has been studied for its antimicrobial properties. Derivatives of benzofuran, such as those synthesized from this compound, have shown activity against a variety of microorganisms. This includes both bacteria and yeasts, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
Benzofuran derivatives are known to possess anticancer activities. The structure-activity relationship (SAR) studies of these compounds provide insights into designing new drugs for cancer therapy. Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate could serve as a precursor for synthesizing new derivatives with potential anticancer properties .
Inhibition of P450 Aromatase
Some benzofuran derivatives have been identified as potent non-steroidal reversible inhibitors of P450 aromatase, an enzyme crucial for estrogen biosynthesis. This suggests that Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate could be used to synthesize inhibitors that may have therapeutic applications in hormone-dependent cancers .
UV Damage Repair in DNA
The electron-transfer-catalyzed [2+2] cycloreversion of cyclobutanes, which can be derived from benzofuran compounds, has implications in repairing UV-damaged DNA. This process is vital for correcting pyrimidine dimers, a common type of DNA damage caused by UV radiation .
Photochemical Energy Storage
Benzofuran derivatives have potential applications in photochemical energy storage. The unique chemical structure of benzofuran allows for the absorption and transfer of energy, which could be harnessed in developing new materials for storing solar energy .
Synthesis of N-Heterocycles
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate can be used in the synthesis of benzofuran-fused N-heterocycles. These compounds are valuable in medicinal chemistry due to their wide range of biological activities, including as potential inhibitors of enzymes like PDE4B .
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the development of novel benzofuran compounds with enhanced biological activities and the exploration of their potential applications in medicine .
properties
IUPAC Name |
ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)8-10(14)12-7-9-5-3-4-6-11(9)17-12/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJYHCDGBZOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509587 | |
Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate | |
CAS RN |
78917-44-9 | |
Record name | Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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